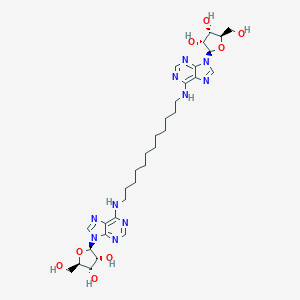

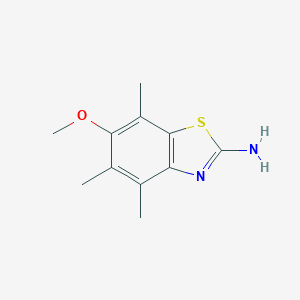

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole

Vue d'ensemble

Description

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole (AMT) is a benzothiazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.

Mécanisme D'action

The mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating various physiological processes, including mood, cognition, and perception.

Biochemical and Physiological Effects:

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of serotonin receptor activity in the brain. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the field of medicinal chemistry.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or organisms.

Orientations Futures

There are several potential future directions for research on 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. One area of interest is the development of more potent and selective serotonin receptor agonists based on the structure of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole, as well as its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole could lead to more efficient and cost-effective production of this compound.

Applications De Recherche Scientifique

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and environmental science. In medicinal chemistry, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as an anticancer agent, as well as for its antifungal and antibacterial properties. In neuroscience, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been studied for its potential as a serotonin receptor agonist, and as a tool for investigating the role of serotonin in various physiological processes. In environmental science, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as a fluorescent probe for detecting heavy metal ions in water.

Propriétés

Numéro CAS |

120165-52-8 |

|---|---|

Nom du produit |

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole |

Formule moléculaire |

C11H14N2OS |

Poids moléculaire |

222.31 g/mol |

Nom IUPAC |

6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C11H14N2OS/c1-5-6(2)9(14-4)7(3)10-8(5)13-11(12)15-10/h1-4H3,(H2,12,13) |

Clé InChI |

HUVORRPTACOVPT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |

SMILES canonique |

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C |

Synonymes |

2-Benzothiazolamine,6-methoxy-4,5,7-trimethyl-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)